molecular formula C24H28Si B6289221 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane CAS No. 1858256-72-0

2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane

Cat. No. B6289221
CAS RN: 1858256-72-0
M. Wt: 344.6 g/mol
InChI Key: AMAKCBNWYFLEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane (TMCPF) is an organic compound consisting of a cyclopentadiene ring with a trimethylsilyl substituent on one of the double bond carbons, and a fluoren-9-yl substituent on the other double bond carbon. It is a highly stable, non-polar compound, and has a wide range of applications in the scientific and industrial fields.

Mechanism Of Action

The mechanism of action of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is not fully understood. However, it is believed that it acts as a Lewis acid, forming a complex with a Lewis base such as an amine or alcohol. This complex then undergoes a nucleophilic substitution reaction, forming an intermediate that can then undergo a rearrangement reaction to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane are not well understood. However, studies have shown that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This suggests that 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may have potential therapeutic applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane in laboratory experiments is its high stability. It is non-toxic, non-volatile, and non-reactive, making it ideal for use in a variety of laboratory experiments. However, 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane is also relatively expensive, and its synthesis can be difficult to perform.

Future Directions

Future research into 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane may focus on further exploring its potential therapeutic applications in the treatment of neurological disorders. Additionally, further research may be conducted into its potential use as a ligand in transition metal catalysis and organometallic chemistry. Other potential areas of research include its use as a catalyst in the synthesis of polymers and polyurethanes, and its potential use as a fuel additive.

Synthesis Methods

2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Grignard reaction. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic ring with an alkyl halide, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenyl bromide and cyclopentadiene. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylaldehyde and trimethylsilylcyclopentadiene. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone, and can be used to form 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane from 9-fluorenylmethylmagnesium bromide and cyclopentadiene.

Scientific Research Applications

2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has many applications in the scientific research field. It has been used as a ligand in transition metal catalysis, to form complexes with metals such as palladium, platinum, and nickel. It has also been used as a ligand in organometallic chemistry, to form complexes with metals such as cobalt and iron. 2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane has also been used in the synthesis of polymers, and as a catalyst in the synthesis of polyurethanes.

properties

IUPAC Name

[3-[2-(9H-fluoren-9-yl)propan-2-yl]cyclopenta-1,4-dien-1-yl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Si/c1-24(2,17-14-15-18(16-17)25(3,4)5)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-17,23H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAKCBNWYFLEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C=CC(=C1)[Si](C)(C)C)C2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Trimethylsilylcyclopentadienyl)-2-(fluoren-9-yl)propane

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